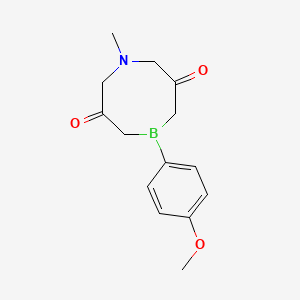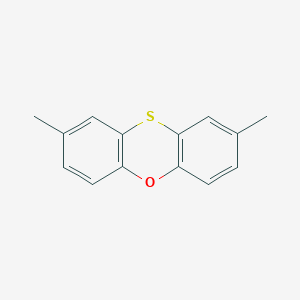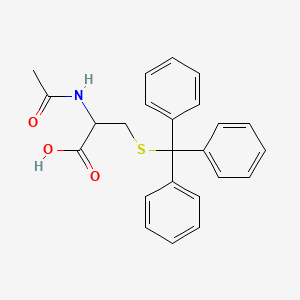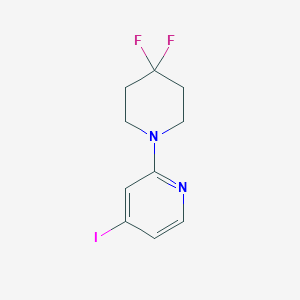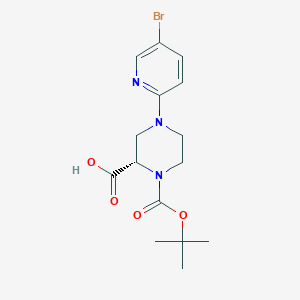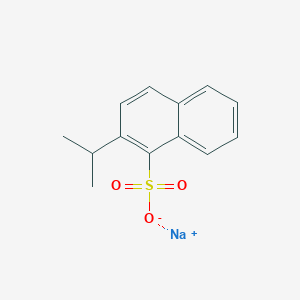
6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with the molecular formula C18H20BrFNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorobenzyl group attached to a tetrahydroisoquinoline core, which is further substituted with methoxy groups at the 6 and 7 positions.
Métodos De Preparación
The synthesis of 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution, where a suitable fluorobenzyl halide reacts with the isoquinoline core.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The hydrobromide salt can be hydrolyzed under basic conditions to yield the free base.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions.
Comparación Con Compuestos Similares
6,7-Dimethoxy-1-(p-fluorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide can be compared with other similar compounds, such as:
6,7-Dimethoxy-1-(p-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.
6,7-Dimethoxy-1-(p-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide: The presence of a methylbenzyl group can influence the compound’s reactivity and interactions with biological targets.
6,7-Dimethoxy-1-(p-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide: The nitrobenzyl group introduces additional functional groups that can participate in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
36271-57-5 |
|---|---|
Fórmula molecular |
C18H21BrFNO2 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H20FNO2.BrH/c1-21-17-10-13-7-8-20-16(15(13)11-18(17)22-2)9-12-3-5-14(19)6-4-12;/h3-6,10-11,16,20H,7-9H2,1-2H3;1H |
Clave InChI |
OHKFWJPILGEJHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC=C(C=C3)F)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)

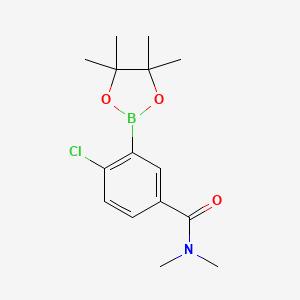
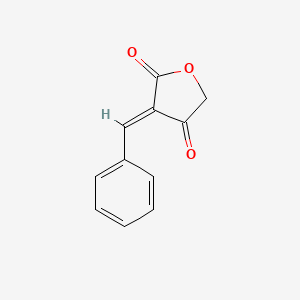
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt](/img/structure/B13728942.png)

